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Compound of Interest

Compound Name: Obeldesivir

Cat. No.: B15141764

Obeldesivir (GS-5245): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obeldesivir (also known as GS-5245 or ATV006) is an investigational, orally bioavailable
antiviral drug developed by Gilead Sciences.[1] It is a prodrug of the nucleoside analog GS-
441524, which is the principal metabolite of the intravenous antiviral drug remdesivir.[2] The
isobutyric ester modification in Obeldesivir enhances the oral bioavailability of the parent
nucleoside, GS-441524.[1] This document provides a comprehensive technical overview of the
chemical structure, properties, mechanism of action, and experimental data related to
Obeldesivir.

Chemical Structure and Properties

Obeldesivir is a 5'-isobutyryl ester prodrug of the C-adenosine nucleoside analog GS-441524.
[3] This modification facilitates its oral absorption before being hydrolyzed to the active parent
nucleoside.[1]

Chemical Identifiers
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Identifier Value
[(2R,3S,4R,5R)-5-(4-Aminopyrrolo[2,1-f]triazin-
IUPAC Name 7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yllmethyl 2-
methylpropanoate
CC(C)C(=0)OC[C@@H]1--INVALID-LINK--
SMILES

(C#N)C2=CC=C3N2N=CN=C3N)O">C@HO

Molecular Formula

C16H19Ns0s

Molecular Weight 361.358 g/mol
CAS Number 2647441-36-7
ChEMBL ID CHEMBL4863829
PubChem CID 162513664

Physicochemical Properties

Property Value
XLogP3 -0.3
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 9
Rotatable Bond Count 5

Exact Mass

361.13861872 g/mol

Monoisotopic Mass

361.13861872 g/mol

Topological Polar Surface Area

156 Az

Mechanism of Action

Obeldesivir acts as a prodrug, delivering the parent nucleoside GS-441524 into the systemic

circulation. Following oral administration, Obeldesivir is extensively and rapidly cleaved

presystemically to GS-441524. GS-441524 then enters host cells and is sequentially
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phosphorylated by host cell kinases to its active nucleoside triphosphate (NTP) form, GS-
443902.

GS-443902 is a structural analog of adenosine triphosphate (ATP) and acts as a competitive
inhibitor of viral RNA-dependent RNA polymerase (RdRp). Incorporation of GS-443902 into the
nascent viral RNA chain results in delayed chain termination, thereby inhibiting viral replication.
This mechanism of action is shared with remdesivir.

Phosphorylation
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Click to download full resolution via product page
Caption: Metabolic activation and mechanism of action of Obeldesivir.

Antiviral Activity

Obeldesivir, through its active metabolite, has demonstrated broad-spectrum antiviral activity
against a range of RNA viruses.

In Vitro Antiviral Activity of Obeldesivir (GS-5245)
against SARS-CoV-2 and its Variants
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Virus Cell Line ECso (M)

SARS-CoV-2 (WA1) A549-hACE2 0.74

SARS-CoV-2 (WA1) AB549-hACE2-TMPRSS2 :Aij: 229 (Range: 1.43 -
SARS-CoV-2 Omicron BA.2.86  A549-hACE2-TMPRSS2 0.438

SARS-CoV-2 Omicron BF.7 A549-hACE2-TMPRSS2 1.24 (fold change from WAL1)
SARS-CoV-2 Omicron BQ.1 A549-hACE2-TMPRSS2 Not specified
SARS-CoV-2 Omicron HV.1 A549-hACE2-TMPRSS2 3.193

SARS-CoV-2 Omicron JN.1 A549-hACE2-TMPRSS2 Not specified

HCoV-NLG63 LLC-MK2 0.62

MERS-CoV HAE Not specified

Bat-CoV RsSHCO014 HAE Not specified

In Vivo Efficacy

In animal models, orally administered Obeldesivir has been shown to reduce viral load and
prevent lung pathology in mice infected with SARS-CoV-2. In African green monkeys infected
with SARS-CoV-2, Obeldesivir treatment resulted in strong antiviral efficacy. A dose of 30
mg/kg twice daily was effective across different SARS-CoV-2 mouse models.

Pharmacokinetics
Absorption, Distribution, Metabolism, and Excretion
(ADME)

Following oral administration, Obeldesivir is extensively metabolized presystemically to its
parent nucleoside, GS-441524. This conversion is thought to occur in the intestine and/or liver.
GS-441524 is then distributed throughout the body and taken up by cells for conversion to the
active triphosphate, GS-443902.
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Pharmacokinetic Parameters of GS-441524 following
Oral Administration of Obeldesivir

Bioavailability of GS-

Species Dose (mg/kg) 441524 (%)
Mice 25 41

Rats 25 22-63.9
Ferrets Not specified 154

Dogs Not specified 94
Cynomolgus Macaques Not specified 38

In a first-in-human Phase 1 study, Obeldesivir was generally well-tolerated at single and
multiple doses. The exposures to GS-441524 increased dose-proportionally. Following a 500
mg oral dose of [**C]-obeldesivir, the mean total recovery of radioactivity was 90.7%, with
58.5% in urine and 32.2% in feces. GS-441524 was the main component in plasma.

Experimental Protocols
Synthesis of Obeldesivir (GS-5245)

A detailed synthesis of Obeldesivir has been reported. The key step involves the esterification
of the 5'-hydroxyl group of a protected GS-441524 intermediate with isobutyric anhydride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Obeldesivir (GS-5245) chemical structure and
properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15141764#obeldesivir-gs-5245-chemical-structure-
and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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